

7-Bromo-2,4-dichloroquinazoline chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **7-Bromo-2,4-dichloroquinazoline**

Cat. No.: **B1517698**

[Get Quote](#)

An In-depth Technical Guide to **7-Bromo-2,4-dichloroquinazoline**: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **7-Bromo-2,4-dichloroquinazoline**, a pivotal heterocyclic intermediate in modern medicinal chemistry and materials science. We will delve into its core chemical properties, established synthesis protocols, characteristic reactivity, and significant applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 7-Bromo-2,4-dichloroquinazoline

7-Bromo-2,4-dichloroquinazoline (CAS No. 959237-68-4) is a polysubstituted quinazoline scaffold that has garnered significant attention as a versatile building block in synthetic chemistry.^{[1][2]} Its strategic value lies in the differential reactivity of its three halogen substituents. The two chlorine atoms, positioned at the electron-deficient C2 and C4 positions of the pyrimidine ring, are susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the C7 position on the benzene ring is primed for transition metal-catalyzed cross-coupling reactions.^[3] This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecular structure, making it an ideal starting material for the synthesis of

complex molecules and diverse compound libraries for structure-activity relationship (SAR) studies.[1][3]

This guide will explore the fundamental aspects of this compound, providing the necessary technical details to leverage its full synthetic potential.

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of **7-Bromo-2,4-dichloroquinazoline** are summarized below.

Property	Value	Source(s)
CAS Number	959237-68-4	[4][5][6]
Molecular Formula	C ₈ H ₃ BrCl ₂ N ₂	[4][6]
Molecular Weight	277.93 g/mol	[4]
IUPAC Name	7-bromo-2,4-dichloroquinazoline	[4]
Appearance	White to yellow or brown solid	[5][7]
Boiling Point	330.2 ± 24.0 °C (Predicted)	[5]
Density	1.851 ± 0.06 g/cm ³ (Predicted)	[5][6]
pKa	-1.17 ± 0.30 (Predicted)	[5]
XLogP3	4.2	[4][6]
Hydrogen Bond Donors	0	[4]
Hydrogen Bond Acceptors	2	[4]

Note: Some properties are computationally predicted and should be used as an estimate.

The structure of **7-Bromo-2,4-dichloroquinazoline** is presented below.

Caption: Chemical structure of **7-Bromo-2,4-dichloroquinazoline**.

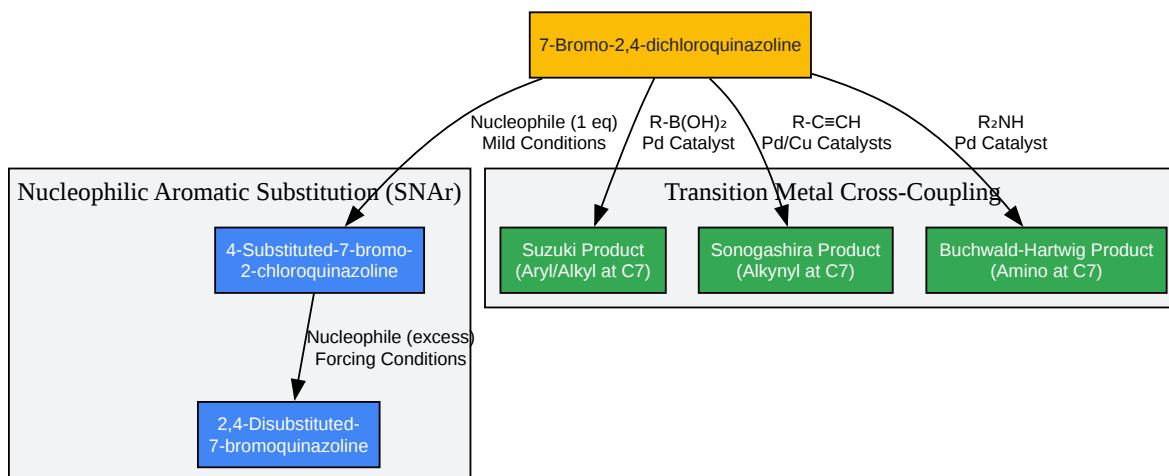
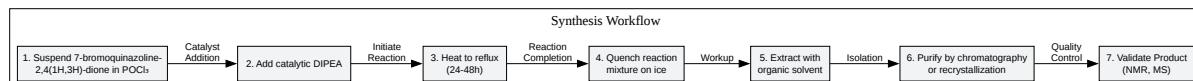
Synthesis Protocol

The most common and industrially scalable synthesis of **7-Bromo-2,4-dichloroquinazoline** involves the chlorination of 7-bromoquinazoline-2,4(1H,3H)-dione.^[5] The dione precursor is readily accessible and is treated with a strong chlorinating agent, typically phosphorus oxychloride (POCl_3), often with a catalytic amount of a tertiary amine base to facilitate the reaction.

Experimental Protocol: Chlorination of 7-Bromoquinazoline-2,4(1H,3H)-dione

This protocol is based on established procedures.^[5]

Materials:



- 7-Bromoquinazoline-2,4(1H,3H)-dione
- Phosphorus oxychloride (POCl_3)
- N,N-Diisopropylethylamine (DIPEA) or other tertiary amine base
- Appropriate reaction vessel with reflux condenser and stirring mechanism
- Ice bath
- Filtration apparatus
- Solvents for workup and purification (e.g., dichloromethane, hexanes)

Procedure:

- Reaction Setup: In a well-ventilated fume hood, suspend 7-bromoquinazoline-2,4(1H,3H)-dione in an excess of phosphorus oxychloride at room temperature. Causality Note: POCl_3 serves as both the chlorinating reagent and the solvent in this case, ensuring the reaction goes to completion.
- Base Addition: Slowly add a catalytic amount of N,N-diisopropylethylamine to the suspension. Causality Note: The amine base acts as a catalyst, likely by forming a more

reactive Vilsmeier-Haack type intermediate with POCl_3 , which enhances the rate of chlorination of the amide functionalities.

- Heating: Heat the reaction mixture to reflux and maintain for several hours (e.g., 24-48 hours), monitoring the reaction progress by TLC or LC-MS.
- Workup: After completion, carefully cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring to quench the excess POCl_3 . Safety Note: This quenching step is highly exothermic and should be performed with extreme caution.
- Extraction: Extract the resulting aqueous slurry with an organic solvent such as dichloromethane.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield **7-Bromo-2,4-dichloroquinazoline** as a solid.
- Validation: The final product should be validated by analytical techniques such as NMR and Mass Spectrometry. The mass spectrum is expected to show a characteristic isotopic pattern with $(\text{M}+\text{H})^+$ peaks at m/z 277 and 279, confirming the presence of one bromine atom.[\[5\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. China 7-Bromo-2,4-dichloroquinazoline CAS NO: 959237-68-4 Manufacturers - Free Sample - Alfa Chemical alfachemch.com
- 3. 6,7-Dibromo-4-chloroquinazoline | 885524-31-2 | Benchchem benchchem.com

- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 2,4-DICHLORO-7-BROMOQUINAZOLINE | 959237-68-4 [m.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. 7-bromo-2,4-dichloroquinazoline 97% | CAS: 959237-68-4 | AChemBlock [achemblock.com]
- To cite this document: BenchChem. [7-Bromo-2,4-dichloroquinazoline chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1517698#7-bromo-2-4-dichloroquinazoline-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com